molecular formula C15H8F2O2 B2759159 6-Fluoro-2-(2-fluorophenyl)chromen-4-one CAS No. 213894-65-6

6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Cat. No.: B2759159
CAS No.: 213894-65-6
M. Wt: 258.224
InChI Key: HVJWYOALFICCGN-UHFFFAOYSA-N
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Description

The compound 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a specific molecule within the larger family of fluorinated chromen-4-ones. Its structure features a central chromen-4-one (also known as a chromone) core, which is a bicyclic system composed of a benzene (B151609) ring fused to a γ-pyrone ring. researchgate.net This particular derivative is distinguished by two fluorine substitutions: one at the 6-position of the chromen-4-one ring and another at the 2-position of the phenyl group attached at the C2 position of the pyrone ring.

Properties

IUPAC Name

6-fluoro-2-(2-fluorophenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJWYOALFICCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 2 2 Fluorophenyl Chromen 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule. In 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, the aromatic protons are expected to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic rings and the carbonyl group.

The protons on the chromen-4-one core and the 2-fluorophenyl ring will exhibit distinct chemical shifts and coupling patterns. The proton at position 3 (H-3) is anticipated to be a singlet, as it has no adjacent protons. The protons on the A-ring of the chromenone scaffold (H-5, H-7, H-8) and the B-ring (protons of the 2-fluorophenyl group) will show complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons and fluorine atoms (H-F coupling).

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-3 ~6.5 - 7.0 s (singlet) -
H-5 ~7.8 - 8.2 dd (doublet of doublets) J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz
H-7 ~7.4 - 7.7 ddd (doublet of doublets of doublets) J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-6 Hz
H-8 ~7.5 - 7.8 dd (doublet of doublets) J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz
H-3' ~7.2 - 7.5 m (multiplet) J(H-H), J(H-F)
H-4' ~7.5 - 7.8 m (multiplet) J(H-H), J(H-F)
H-5' ~7.2 - 7.5 m (multiplet) J(H-H)

Note: The expected values are estimations based on general principles and data for similar flavonoid structures. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the structure. The carbonyl carbon (C-4) will appear significantly downfield (δ > 175 ppm). Carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons two or three bonds away from a fluorine atom will also exhibit smaller C-F couplings.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C-2 ~160 - 165 Present
C-3 ~110 - 115 Present
C-4 ~175 - 180 -
C-4a ~120 - 125 Present
C-5 ~118 - 122 Present
C-6 ~155 - 160 ¹JCF ≈ 250 Hz
C-7 ~125 - 130 Present
C-8 ~115 - 120 Present
C-8a ~150 - 155 -
C-1' ~120 - 125 Present
C-2' ~158 - 162 ¹JCF ≈ 255 Hz
C-3' ~115 - 120 Present
C-4' ~130 - 135 Present
C-5' ~124 - 128 Present

Note: The expected values are estimations based on general principles and data for similar flavonoid structures. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorine Atom Specificity

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. wikipedia.org Given the two chemically non-equivalent fluorine atoms in this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals. vulcanchem.com The chemical shifts of these signals are highly sensitive to the electronic environment. wikipedia.org Aromatic fluorine chemical shifts typically appear in a range of -100 to -140 ppm relative to a CFCl₃ standard. The fluorine at the 6-position of the chromenone ring and the fluorine at the 2'-position of the phenyl ring will have different chemical shifts, allowing for their unambiguous assignment.

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial relationships between atoms. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å). For a largely planar molecule like this compound, a NOESY experiment would be expected to show correlations between:

The H-3 proton and the H-4' proton of the 2-fluorophenyl ring, confirming their spatial proximity.

The H-5 proton and the H-6' proton, depending on the rotational conformation around the C2-C1' bond.

These correlations help to establish the preferred conformation of the 2-fluorophenyl ring relative to the chromenone core.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₅H₈F₂O₂. The calculated exact mass for the molecular ion [M]⁺˙ is 258.0492. vulcanchem.com An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₈F₂O₂
Calculated Exact Mass 258.0492

Source: Vulcanchem provides the exact mass for this compound. vulcanchem.com

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For chromone-based structures, a common fragmentation pathway is a retro-Diels-Alder (rDA) reaction, leading to the cleavage of the pyrone ring. Other characteristic fragmentations include the loss of carbon monoxide (CO). The fragmentation pattern of this compound would be expected to show ions corresponding to these and other fragmentation pathways, further corroborating the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful analytical technique for the separation and identification of components within a sample. For flavonoid compounds like this compound, which are often non-volatile, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. scispace.com This process, often involving silylation, makes them amenable to separation in the gas phase. nih.govnih.gov

In a typical GC-MS analysis, the derivatized flavonoid is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). thermofisher.com The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides a unique fragmentation pattern for each compound. This "molecular fingerprint" allows for definitive identification and structural elucidation. nih.gov The combination of chromatographic separation and mass spectrometric detection provides a highly sensitive and specific method for the analysis of complex mixtures. nih.govresearchgate.net

Table 1: Illustrative GC-MS Data for a Derivatized Flavonoid

Parameter Value
Retention Time (min) 15.2
Molecular Ion (M+) [m/z] Varies with derivatization

Note: The exact retention time and mass spectral data are dependent on the specific derivative and the GC-MS conditions employed.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. mdpi.com These methods are invaluable for identifying functional groups and characterizing the bonding within a molecule. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. mdpi.com Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. nih.gov For this compound, key vibrational modes can be assigned to specific functional groups.

The FT-IR spectrum of a chromen-4-one derivative will typically exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. vulcanchem.com The position of this band is sensitive to the electronic environment and can be influenced by substituents on the chromen-4-one ring system. Additionally, characteristic bands for C-F bond stretching, aromatic C-C stretching, and C-O-C stretching of the pyrone ring are expected. vulcanchem.comnih.gov

Table 2: Typical FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O (Carbonyl) Stretching ~1650
C-F (Aryl Fluoride) Stretching ~1250
C=C (Aromatic) Stretching 1600-1450

Note: These are approximate values and can vary based on the specific molecular structure and physical state of the sample.

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. mdpi.com When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the vibrational energy levels of the molecule. This provides information about the molecular vibrations that are "Raman active." nih.gov

For flavonoids, Raman spectroscopy can provide detailed information about the skeletal vibrations of the fused ring system and the phenyl substituent. nsf.gov The spectra of flavonoids often show a characteristic split peak that is attributed to the stretching vibration of the bond connecting the benzopyrone and phenyl rings. nsf.gov The position and intensity of Raman bands are sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding. nsf.gov The C-F stretching vibrations in fluorinated compounds can also be identified in the Raman spectrum. researchgate.net

Table 3: Selected Raman Active Vibrations for a Flavonoid Structure

Vibrational Mode Approximate Raman Shift (cm⁻¹)
Aromatic Ring Stretching 1620-1580
Benzopyrone-Phenyl Ring Stretch 1350-1250 (often split)
C-F Stretching ~1240

Note: The exact Raman shifts can be influenced by the specific substitution pattern and solid-state packing.

X-ray Crystallography for Solid-State Molecular Architecture

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.comutexas.edu This allows for the unambiguous determination of the molecular structure of this compound and its derivatives, confirming connectivity and stereochemistry. nih.govresearchgate.net The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.gov

Table 4: Illustrative Crystallographic Data for a Chromen-4-one Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.016
b (Å) 25.93
c (Å) 4.091
β (°) 94.79
Volume (ų) 847

Note: These values are illustrative and specific to a particular crystal structure. nih.gov

The data obtained from single-crystal X-ray diffraction is crucial for a detailed conformational analysis of the chromen-4-one ring system. The fused benzopyran ring system in chromen-4-ones is generally found to be nearly planar. nih.govresearchgate.net However, slight deviations from planarity can occur. nih.gov

A key conformational feature in 2-phenylchromen-4-ones is the dihedral angle between the plane of the chromen-4-one ring system and the plane of the 2-phenyl substituent. This angle is influenced by steric interactions between the two ring systems. For example, in 2-(2-chlorophenyl)-7-methyl-4H-chromen-4-one, the dihedral angle is reported to be 50.9(6)° due to the steric hindrance from the chlorine atom. researchgate.net Similarly, the fluorine atom at the 2-position of the phenyl ring in this compound would be expected to induce a significant twist between the two ring systems. This is in contrast to unsubstituted or para-substituted analogs where a smaller dihedral angle is often observed. researchgate.net The planarity or non-planarity of the molecule can have significant implications for its packing in the crystal lattice and its potential biological activity.

Dihedral Angle Analysis and Molecular Planarity

The chromen-4-one ring system, which is a fused bicyclic system, is generally considered to be nearly planar. This planarity arises from the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the rings. For instance, in a related derivative, the two rings of the chromone (B188151) system are observed to be nearly coplanar, with a very small dihedral angle of 0.55 (19)° between their mean planes. nih.gov This inherent planarity of the chromone core is a common feature among this class of compounds.

A key structural feature of 2-arylchromen-4-ones is the dihedral angle between the plane of the chromen-4-one system and the plane of the 2-phenyl substituent. This angle is influenced by the steric hindrance between the ortho substituents on the phenyl ring and the chromen-4-one core. In the case of 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, a dihedral angle of 50.9 (6)° is reported between the chromene group and the chlorophenyl ring. researchgate.net This significant deviation from coplanarity is attributed to the steric repulsion involving the chlorine atom at the ortho position. researchgate.net

Similarly, for 2-(4-fluorophenyl)-2H-chromen-4(3H)-one, a related flavanone (B1672756), the dihedral angle between the fluorophenyl ring and the benzene (B151609) ring of the 2H-chromen-4(3H)-one unit is 70.41 (16)°. nih.govresearchgate.net While the core structure is a flavanone and not a flavone (B191248), this still illustrates the tendency for non-planar conformations in 2-aryl substituted chromanones.

Given these findings for structurally similar compounds, it is highly probable that this compound also adopts a non-planar conformation. The presence of a fluorine atom on the ortho position of the 2-phenyl group would likely induce a significant dihedral angle between the 2-fluorophenyl ring and the 6-fluorochromen-4-one system due to steric hindrance.

The following table summarizes the dihedral angles observed in related chromen-4-one derivatives:

Compound NameRing System 1Ring System 2Dihedral Angle (°)
2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-oneChromeneChlorophenyl50.9 (6)
2-(4-Fluorophenyl)-2H-chromen-4(3H)-oneBenzene of chromen-4-oneFluorophenyl70.41 (16)
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioneBenzene ring of chromonePyranone ring of chromone0.55 (19)

Computational and Theoretical Chemistry Investigations of 6 Fluoro 2 2 Fluorophenyl Chromen 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of molecular systems. For 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, DFT calculations offer a detailed understanding of its electronic structure, geometry, spectroscopic characteristics, and reactivity.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional conformation of this compound. researchgate.netd-nb.info These calculations optimize the molecular geometry by finding the minimum energy state, which provides precise information on bond lengths, bond angles, and dihedral angles. d-nb.info

Table 1: Selected Optimized Geometrical Parameters for a Representative Fluorinated Chromone (B188151) Derivative This table presents representative data for a similar fluorinated chromone to illustrate the output of DFT calculations, as specific optimized geometry data for this compound is not readily available in the cited literature.

ParameterCalculated Value (Å or °)
C=O Bond Length1.23
C-F Bond Length (Chromone Ring)1.35
C-F Bond Length (Phenyl Ring)1.36
C-O-C Bond Angle (Pyrone Ring)119.2
Dihedral Angle (Chromone-Phenyl)25.5

DFT calculations are instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π-π* and n-π* transitions within the chromophore. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. Characteristic vibrational modes for this molecule would include the C=O stretching of the ketone group (around 1650 cm⁻¹), C-F stretching vibrations (around 1250 cm⁻¹), and various C-C and C-H vibrations of the aromatic rings. vulcanchem.comorientjchem.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netd-nb.info ¹⁹F NMR is particularly important for this compound, as it would show distinct signals for the two fluorine atoms, providing insight into their chemical environments. vulcanchem.com ¹H NMR would reveal the positions of the aromatic protons. vulcanchem.com

Table 2: Predicted Spectroscopic Data for this compound and Related Compounds This table combines experimental observations for the title compound with theoretical predictions for similar fluorinated chromones to provide a comprehensive overview.

Spectroscopic TechniqueParameterPredicted/Observed Value
UV-Visλmax (nm)~300-350 (Predicted for similar chromones)
IRC=O Stretch (cm⁻¹)~1650 (Observed) vulcanchem.com
IRC-F Stretch (cm⁻¹)~1250 (Observed) vulcanchem.com
¹⁹F NMRChemical Shifts (ppm)Distinct signals for each F atom (Observed) vulcanchem.com
¹H NMRChemical Shifts (ppm)Signals in the aromatic region (Observed) vulcanchem.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ej-chem.org

For fluorinated flavones, the HOMO is typically delocalized over the entire molecule, with significant contributions from the chromone ring system, while the LUMO is often centered on the pyrone ring and the attached phenyl group. researchgate.net The HOMO-LUMO gap for such compounds generally falls in a range that suggests good chemical stability. emerginginvestigators.org The presence of electron-withdrawing fluorine atoms can lower both the HOMO and LUMO energy levels, potentially affecting the molecule's electron-donating and accepting capabilities. semanticscholar.org

Table 3: Frontier Molecular Orbital Energies for a Representative Fluorinated Flavone (B191248) This table presents typical HOMO-LUMO energy values derived from DFT calculations on a similar fluorinated flavone, as specific data for this compound is not available in the cited literature.

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-2.0 to -2.5
HOMO-LUMO Gap4.0 to 4.5

DFT calculations are a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of flavones. The formation of the flavone scaffold often proceeds through the cyclization of a 2-hydroxy chalcone (B49325) precursor. bcrec.idsemanticscholar.org DFT can be used to model the reaction pathway, identify intermediate structures, and calculate the energies of transition states. bcrec.idsemanticscholar.org

The reaction mechanism for the conversion of a chalcone to a flavone typically involves steps such as protonation, cyclization, and tautomerization. bcrec.idsemanticscholar.org By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. bcrec.idsemanticscholar.org While a specific mechanistic study for this compound has not been detailed, the general principles derived from studies of related compounds are applicable.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein receptor. These methods are crucial in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.

Molecular docking simulations place the ligand into the binding site of a receptor and score the different poses based on their predicted binding affinity, often expressed in kcal/mol. nih.govekb.eg Studies on fluorinated flavone analogues have shown their potential to bind to various protein kinases, such as Aurora Kinase B, which are implicated in cancer. nih.gov

The docking process reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's active site. nih.govresearchgate.net The binding affinity is a measure of the strength of these interactions. For fluorinated flavones, binding affinities can be quite favorable, with docking scores indicating strong binding to target proteins. nih.govresearchgate.net Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. researchgate.net

Table 4: Representative Molecular Docking Results for a Fluoro-Flavone Analogue with a Protein Kinase This table illustrates the type of data obtained from molecular docking studies, using a fluoro-flavone analogue as an example, as specific binding affinity data for this compound is not available in the cited literature.

ParameterValue
Target ProteinAurora Kinase B
Docking Score (kcal/mol)-9.0 to -10.5
Key Interacting ResiduesAlanine, Leucine, Valine
Types of InteractionsHydrogen Bonding, Hydrophobic Interactions

Characterization of Binding Modes and Key Intermolecular Interactions

Computational docking and molecular dynamics simulations are typically employed to predict how a molecule like a fluorinated chromone might bind to a biological target, such as a protein receptor. These methods identify the most likely binding poses and the key intermolecular interactions that stabilize the complex. For fluorinated compounds, interactions involving the fluorine atom, such as hydrogen bonds (C-H···F), halogen bonds (X···F), and other electrostatic interactions, are of particular interest.

Conformational Behavior in Biological Environments

The flexibility of a molecule is crucial for its biological activity. Conformational analysis, often performed using molecular dynamics simulations, explores the different shapes (conformations) a molecule can adopt in a biological environment, such as in solution or within a protein binding site. For chromone derivatives, the dihedral angle between the chromone ring system and the phenyl ring is a key conformational parameter.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a theoretical method used to analyze the electron density of a molecule to characterize chemical bonds and intermolecular interactions. d-nb.inforesearchgate.netnih.govnih.gov By identifying bond critical points (BCPs) and analyzing their properties, such as electron density (ρ) and its Laplacian (∇²ρ), QTAIM can provide quantitative insights into the nature and strength of interactions, including weak non-covalent interactions that are crucial for crystal packing and biological recognition. d-nb.inforesearchgate.netnih.govnih.gov For example, a QTAIM study on other chromone derivatives has been used to evaluate the nature of intramolecular interactions. d-nb.info

Intermolecular Interaction Energy Analysis (e.g., PIXEL Method)

Methods like PIXEL are used to calculate the lattice energy of a crystal by partitioning the total interaction energy into its coulombic, polarization, dispersion, and repulsion components for each pair of interacting molecules. This provides a detailed understanding of the forces that govern the crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing Interactions

While these methodologies provide a robust framework for the computational analysis of molecules like this compound, the specific data and detailed findings for this compound remain a subject for future research.

Structure Activity Relationship Sar Studies of 6 Fluoro 2 2 Fluorophenyl Chromen 4 One Derivatives

Influence of Fluorine Substitution Pattern on Biological Activity

The position of fluorine substitution on the chromen-4-one skeleton has profound effects on the molecule's physicochemical properties, particularly lipophilicity and metabolic stability.

Lipophilicity: The incorporation of fluorine atoms into an aromatic system generally leads to an increase in lipophilicity. nih.gov This alteration can enhance the molecule's ability to permeate biological membranes. nih.gov For instance, the estimated partition coefficient (LogP) for 6-fluoro-2-(2-fluorophenyl)chromen-4-one is 4.25, which indicates moderate lipophilicity that may be favorable for cell uptake. vulcanchem.com

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) family. researchgate.net Placing fluorine atoms at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's half-life and bioavailability. nih.govresearchgate.net Studies on other classes of compounds, such as amodiaquine (B18356), have shown that fluorination can create analogues that are more resistant to oxidative metabolism and the formation of potentially toxic metabolites. nih.gov This strategic placement of fluorine can also serve to redirect the metabolic pathways of a parent compound. rsc.org However, it is noteworthy that fluorination does not universally guarantee enhanced metabolic stability. In a study on 7-phenyl-pyrroloquinolinone derivatives, monofluorination of the 7-phenyl ring did not result in an improved metabolic profile compared to the non-fluorinated parent molecule. researchgate.netnih.gov

The number of fluorine substituents and their relative positions are key determinants of biological activity. Comparative studies of mono- and poly-fluorinated analogs have revealed that the relationship between the degree of fluorination and efficacy is not always linear.

In a study of flavone-8-acetic acid derivatives, a mono-fluorinated analog with a fluorine atom at the 7-position of the flavone (B191248) nucleus was identified as the most active compound in the series. researchgate.net Conversely, research on chroman-4-one derivatives as sirtuin inhibitors showed that a difluorinated analog was less potent than other dihalogenated (chloro and bromo) counterparts, although it was more active than the unsubstituted parent compound. nih.gov

Research on fluorinated amodiaquine analogs as antimalarial agents demonstrated that the 2',6'-difluoro and 4'-fluoro mono-fluorinated derivatives retained efficacy and showed increased resistance to oxidation. nih.gov However, the 2',5',6'-trifluoro analog exhibited a reduction in antimalarial activity, suggesting that increased fluorination can sometimes be detrimental to the desired biological effect. nih.gov In the realm of antibacterial agents, 3',4'-difluoroquercetin displayed notable activity against Gram-positive bacteria. mdpi.com Furthermore, some studies indicate that trifluoromethyl groups may be more effective than chlorine atoms at enhancing the antibacterial potency of flavonoids. mdpi.com

Compound ClassSubstitutionObservationReference(s)
Flavone-8-acetic acidMono-fluoro (7-position)Most active in the series researchgate.net
Chroman-4-onesDi-fluoroLess active than other di-halo analogs, but more active than unsubstituted nih.gov
AmodiaquineDi-fluoro (2',6'-)Maintained efficacy, more resistant to oxidation nih.gov
AmodiaquineTri-fluoro (2',5',6'-)Reduced antimalarial activity nih.gov
Quercetin (B1663063)Di-fluoro (3',4'-)Antibacterial activity against Gram-positive bacteria mdpi.com

Role of Substituents on the C-2 Phenyl Ring

The C-2 phenyl ring (conventionally known as the B-ring in flavonoids) is a critical site for structural modification, and the nature of its substituents significantly impacts biological activity. nih.gov

The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the C-2 phenyl ring can dictate the potency and selectivity of the molecule.

Electronic Effects: Research on furochromone derivatives revealed a clear trend where electron-donating groups at the para-position of the C-2 phenyl ring enhanced inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov The observed order of potency was 4-methoxy > 4-fluoro > 4-chloro > 4-methyl > unsubstituted phenyl. nih.gov Similarly, a strong electron-donating 4-methoxyphenyl (B3050149) group conferred the highest activity against 15-lipoxygenase (LOX-15). nih.gov This effect was less pronounced with meta-substitution (e.g., 3,5-dimethoxy), suggesting that the position of the substituent is crucial for its electronic influence. nih.gov Another study found that electron-rich aromatic groups were preferred, as compounds with dimethoxy substituents showed moderate activity and better metabolic clearance, whereas an electron-deficient cyano-substituted analog was inactive. dndi.org

Replacing the C-2 phenyl ring with other aryl or heteroaryl systems is a common strategy to explore new chemical space and modulate biological activity.

The synthesis of 2-aryl-4H-thiochromen-4-ones has been successfully accomplished using a variety of substituted arylboronic acids, demonstrating tolerance for diverse functional groups. researchgate.netnih.gov This flexibility allows for the introduction of different electronic and steric properties at the C-2 position. The methodology has also been extended to include heteroaryl groups, leading to the synthesis of 2-(pyridin-2-yl), 2-(furan-2-yl), and 2-(thiophen-2-yl) analogs. researchgate.netnih.gov However, the introduction of a heteroaromatic ring does not always lead to improved activity. In one study, several derivatives containing pyridine (B92270) and pyrimidine (B1678525) rings at the C-2 position were found to be inactive, suggesting a preference for carbocyclic aromatic systems in that particular series. dndi.org

Compound SeriesC-2 Phenyl SubstituentEffect on ActivityReference(s)
Furochromones4-Methoxy (electron-donating)Increased COX-2 and LOX-15 inhibition nih.gov
Furochromones3,5-DimethoxyReduced activity compared to 4-methoxy nih.gov
4-Azaindole derivativesDimethoxy (electron-rich)Moderate activity, improved metabolic clearance dndi.org
4-Azaindole derivativesCyano (electron-deficient)Inactive dndi.org
4-Azaindole derivativesPyridyl, Pyrimidyl (heteroaryl)Inactive dndi.org

Modulations at the Chromen-4-one Ring System

Modifications to the core chromen-4-one scaffold, including the A and C rings, are fundamental to SAR studies.

Substitutions on the benzo-fused A-ring are critical. For a series of 2-pentylchroman-4-one sirtuin 2 inhibitors, substituents on the A-ring were found to be essential for activity, as the unsubstituted parent compound was completely inactive. nih.gov Within this series, electron-withdrawing groups on the A-ring generally enhanced inhibitory potency. nih.gov Specifically, a substituent at the 6-position was determined to be more critical for activity than one at the 8-position. nih.gov

The heterocyclic C-ring also offers opportunities for modification. For example, alkylation of the 3-hydroxyl group in related flavonols has been shown to increase antiproliferative activity. nih.gov The saturation state of the C-ring can also be important; in one instance, an unsaturated chromone (B188151) was only marginally less active than its corresponding saturated chroman-4-one analog, indicating that the C2-C3 double bond is not always essential for activity. nih.gov A more drastic modification, such as changing the point of attachment of the phenyl ring from position 2 (a flavone) to position 3 (an isoflavone), has been reported to result in a loss of kinase inhibitory activity, highlighting the importance of the core scaffold's architecture. nih.gov

Substitutions on the Benzo-Fused Ring (e.g., C-6, C-8)

The benzo-fused ring (A-ring) of the flavone scaffold is a common target for structural modification to modulate biological activity. The electronic properties and steric bulk of substituents at positions like C-6 and C-8 can significantly influence the compound's efficacy and mechanism of action.

Halogen Substitutions: The presence of the fluorine atom at the C-6 position in the parent compound is a key feature. Halogen atoms are known to modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Studies on related flavones have shown that the presence of halogens, such as bromine and chlorine, at positions C-6 and C-8 can be beneficial for certain activities, for instance, the inhibition of the CK-2 enzyme. This suggests that further halogenation or substitution with other electron-withdrawing groups at the C-8 position of this compound could be a viable strategy for enhancing specific biological activities.

Hydroxyl Group Substitutions: The introduction of hydroxyl (-OH) groups on the A-ring is a well-established strategy for enhancing the antioxidant properties of flavonoids. A hydroxyl group at the C-6 position, in particular, has been shown to contribute significantly to antioxidant activity nih.gov. While the parent compound has a fluorine at C-6, introducing a hydroxyl group at C-8 could potentially increase its radical scavenging capabilities. The antioxidant activity of flavonoids is strongly dependent on the number and position of hydroxyl groups scispace.com.

The following table summarizes the general effects of substitutions on the benzo-fused ring of flavones based on available literature for related compounds.

PositionSubstituent TypeGeneral Effect on Biological Activity
C-6Halogen (e.g., -F, -Cl, -Br)Can enhance specific enzyme inhibitory activities.
C-6Hydroxyl (-OH)Often increases antioxidant activity nih.gov.
C-8Halogen (e.g., -Cl, -Br)May contribute to enhanced enzyme inhibition.
C-8Electron-donating groupsCan modulate various biological activities.

Introduction of Other Functional Groups (e.g., Hydroxyl, Alkyl Chains)

Beyond the benzo-fused ring, the introduction of other functional groups at various positions on the flavone scaffold can profoundly impact biological activity.

Hydroxyl Groups: The number and placement of hydroxyl groups are paramount for the antioxidant and anti-inflammatory activities of flavonoids nih.govnih.gov. For instance, the presence of hydroxyl groups at the C-3', C-4', and C-5' positions on the B-ring (the 2-phenyl ring) is often associated with potent antioxidant effects nih.gov. While the parent compound has a fluorine at the C-2' position, the addition of hydroxyl groups at other positions of the B-ring could enhance its bioactivity. The antioxidant potential of flavonoids is strongly correlated with the position of hydroxyl groups mdpi.com.

Alkyl and Methoxy (B1213986) Chains: The replacement of hydroxyl groups with methoxy (-OCH3) groups or the introduction of alkyl chains can alter a compound's lipophilicity, which in turn affects its absorption and distribution. Methylation of hydroxyl groups can sometimes enhance anti-inflammatory properties nih.gov. Alkylation of hydroxyl groups at certain positions, such as C-3, has been shown to increase the antiproliferative activity of some flavonols.

The table below outlines the general influence of introducing hydroxyl and alkyl groups on the flavone core.

Functional GroupPosition(s)General Influence on Biological Activity
Hydroxyl (-OH)B-ring (e.g., C-3', C-4')Generally enhances antioxidant and anti-inflammatory activity nih.gov.
Hydroxyl (-OH)A-ring (e.g., C-5, C-7)Crucial for antioxidant properties nih.gov.
Methoxy (-OCH3)A- or B-ringCan increase lipophilicity and enhance anti-inflammatory effects nih.gov.
Alkyl ChainsVariousIncreases lipophilicity, potentially improving cell membrane affinity nih.gov.

Conformational Aspects and Their Relation to Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. For 2-phenylchromen-4-ones, a key conformational feature is the degree of planarity of the molecule, which is largely determined by the rotation around the single bond connecting the B-ring to the chromone core (the C2-C1' bond).

The planarity of the flavonoid structure is influenced by the substitution pattern. For example, flavonoids without a hydroxyl group at the C-3 position tend to have a non-planar conformation, with the B-ring twisted out of the plane of the A and C rings. The dihedral angle between the B-ring and the chromone scaffold is typically around 20° for these compounds nih.gov. In contrast, the presence of a hydroxyl group at the C-3 position can lead to a more planar structure due to the formation of an intramolecular hydrogen bond nih.gov.

A more planar conformation can enhance the delocalization of π-electrons across the molecule, which is often associated with increased antioxidant activity. Structure-activity relationship studies on quercetin and its derivatives have shown that compounds with high antioxidant activity possess similar and relatively small dihedral angles (around 11°), indicating a preference for a near-planar conformation nepjol.info. The ability of the molecule to adopt a specific conformation can be crucial for its interaction with enzyme active sites or receptors.

Computational studies have been employed to calculate the preferred dihedral angles for various flavonoids, providing insight into their low-energy conformations.

The following table presents calculated dihedral angles for some representative flavonoids, illustrating the conformational differences within this class of compounds.

CompoundDihedral Angle (τ) C3-C2-C1'-C6' (degrees)Reference
Flavone~20° nih.gov
Luteolin (B72000)~20° nih.gov
Quercetin~0° nih.gov
Myricetin~0° nih.gov

This data highlights how substitutions, particularly the C-3 hydroxyl group in quercetin and myricetin, favor a planar conformation (dihedral angle ~0°), which can be a key factor in their biological profiles nih.gov. The conformational flexibility and preferred geometry of this compound and its derivatives are therefore essential considerations in understanding their mechanism of action and in the design of new analogues with improved activity.

Biological Activities and Mechanistic Investigations of 6 Fluoro 2 2 Fluorophenyl Chromen 4 One Analogs in Vitro Research

Antiviral Activity Studies

Initial investigations into the antiviral potential of 6-fluoro-2-(2-fluorophenyl)chromen-4-one analogs have focused on their efficacy against economically significant and human health-related viruses.

Inhibition of Viral Replication (e.g., Influenza A virus, Tobacco Mosaic Virus)

While direct studies on this compound are limited, research on analogous flavonoid structures has demonstrated notable antiviral effects. Flavonoids, the broader class of compounds to which this compound belongs, have shown inhibitory activity against the Influenza A virus. The antiviral mechanisms of flavonoids are diverse, with some compounds inhibiting viral entry into host cells, while others interfere with viral replication processes.

Similarly, in the context of plant virology, various natural and synthetic compounds related to flavonoids have been investigated for their ability to inhibit the replication of the Tobacco Mosaic Virus (TMV). These studies often highlight the importance of specific structural features in conferring antiviral activity, suggesting that the fluorine substitutions in this compound could play a significant role in its potential antiviral profile.

Investigation of Molecular Targets (e.g., Viral Enzymes, TMV Coat Protein)

The molecular targets for the antiviral activity of flavonoid analogs are multifaceted. For the Influenza A virus, key viral enzymes such as neuraminidase and RNA polymerase are often the primary targets. Inhibition of these enzymes is a critical strategy in the development of anti-influenza therapeutics. For instance, some flavonoids have been shown to bind to the active site of influenza neuraminidase, preventing the release of new virus particles from infected cells.

In the case of the Tobacco Mosaic Virus, the viral coat protein is a crucial target. This protein is essential for the assembly of new virus particles and for the systemic spread of the virus within the host plant. Compounds that interfere with the function or assembly of the TMV coat protein can effectively halt the progression of the infection.

Anticancer Activity Research

The anticancer properties of this compound analogs have been a significant area of investigation, with studies focusing on their cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.

Cytotoxic Effects against Various Cancer Cell Lines (e.g., Breast Cancer, Cervical Carcinoma)

Analogs of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. In particular, promising results have been observed in studies involving breast cancer and cervical carcinoma cells. The introduction of fluorine atoms into the chromen-4-one scaffold is often associated with enhanced cytotoxic activity. Research has shown that certain fluorinated chromen-4-one derivatives exhibit potent growth-inhibitory effects on these cancer cell lines, highlighting their potential as anticancer agents.

Cytotoxic Effects of Selected Chromen-4-one Analogs

Compound AnalogCancer Cell LineObserved Effect
Fluorinated Chromen-4-one Derivative ABreast Cancer (MCF-7)Significant inhibition of cell proliferation
Fluorinated Chromen-4-one Derivative BCervical Carcinoma (HeLa)Induction of apoptosis

Mechanisms of Action: Apoptosis Induction and Inhibition of Cell Proliferation

The primary mechanisms through which these compounds exert their anticancer effects are the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Studies have indicated that treatment of cancer cells with these analogs leads to the activation of apoptotic pathways. This is often characterized by morphological changes in the cells, DNA fragmentation, and the activation of key apoptotic proteins. Furthermore, these compounds effectively halt the uncontrolled proliferation of cancer cells, a hallmark of cancer progression.

Modulation of DNA Synthesis

A key aspect of the anticancer activity of these compounds is their ability to modulate DNA synthesis. By interfering with the processes of DNA replication and repair in cancer cells, these analogs can prevent the cells from dividing and spreading. This modulation can occur through various mechanisms, including the inhibition of enzymes essential for DNA synthesis or by causing damage to the cancer cell's DNA, which in turn triggers apoptotic cell death.

Enzyme Inhibition in Cancer Pathways (e.g., Tyrosine Kinases, IP6K2)

The inhibition of enzymes crucial to cancer progression is a key area of research for novel therapeutic agents. Analogs of this compound, particularly those belonging to the broader flavonoid and chromone (B188151) classes, have been investigated for their potential to inhibit enzymes such as tyrosine kinases and inositol (B14025) hexakisphosphate kinase 2 (IP6K2).

Tyrosine Kinases: While direct studies on this compound are limited, research on related structures provides insights. For instance, the epidermal growth factor receptor (EGFR), a tyrosine kinase, is a known target for anticancer drugs. Some 4-anilinoquinazoline (B1210976) derivatives featuring a 4-fluorophenyl group have demonstrated inhibitory activity against EGFR tyrosine kinase (EGFR-TK). This suggests that the fluorophenyl moiety, also present in this compound, may contribute to the inhibition of such kinases.

Inositol Hexakisphosphate Kinase 2 (IP6K2): IP6K2 is an enzyme implicated in various cellular processes, and its inhibition is being explored as a potential strategy for treating diseases like diabetes and obesity. A study on flavonoid-based IP6K2 inhibitors revealed that certain structural features are crucial for activity. kaist.ac.krnih.govnih.gov For example, hydroxyl groups at specific positions on the flavonoid A ring and a carboxylic acid group on the B ring were found to enhance inhibitory potency. kaist.ac.krnih.govnih.gov One synthesized flavonoid analog, compound 20s , demonstrated an IC50 value of 0.55 μM against IP6K2, which was five times more potent than the natural flavonoid quercetin (B1663063). kaist.ac.krnih.govnih.gov This study highlights that fluorinated flavonoids can be potent inhibitors of IP6K2, suggesting a potential, yet unconfirmed, role for this compound and its analogs in this area. kaist.ac.krnih.govnih.gov

Compound/Analog ClassTarget EnzymeKey FindingsReference
Flavonoid-based analogsIP6K2Compound 20s showed an IC50 of 0.55 μM. Hydrophilic substituents on the B ring enhanced activity. kaist.ac.krnih.govnih.gov
4-Anilinoquinazolines with 4-fluorophenyl groupEGFR-TKDemonstrated inhibitory activity, suggesting the importance of the fluorophenyl moiety.

Antimicrobial Activity Evaluations

Analogs of this compound have been assessed for their efficacy against a range of microbial pathogens, including bacteria and fungi. The incorporation of fluorine atoms into the chromone structure is often explored to enhance antimicrobial potency. nih.gov

Gram-Positive and Gram-Negative Bacteria: Research on fluorobenzoylthiosemicarbazides has shown activity against Gram-positive bacteria, with some trifluoromethyl derivatives being active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov A novel pleuromutilin (B8085454) derivative containing a 4-fluorophenyl group also exhibited significant antibacterial activity against MRSA, with a MIC of 0.03125 µg/mL. mdpi.com Furthermore, studies on chromone derivatives have reported varying degrees of antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria. asianpubs.org For instance, one study found that certain 2-(1H-indol-3-yl)-4H-chromen-4-one derivatives showed excellent activity against all tested bacteria. asianpubs.org Another study on 1,3,4-oxadiazole-based compounds, which can be structurally related to heterocyclic systems like chromones, identified a derivative with a pentafluorosulfanyl substituent that showed a 16- to 32-fold increase in activity against multidrug-resistant S. aureus. acs.org

Mycobacterium tuberculosis : The antitubercular potential of fluorinated compounds is an active area of investigation. Studies on fluorinated chalcones, which are precursors to flavonoids, have demonstrated significant antitubercular activity. nih.gov Similarly, fluorinated analogs of existing anti-TB drugs have been synthesized and tested, with a fluorinated analog of thiacetazone (B1682801) being 20 times more potent than the parent compound against M. tuberculosis H37-Rv. nih.gov A study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising anti-TB activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com While direct data on this compound is not available, the activity of these related fluorinated compounds suggests potential antitubercular properties for this class of molecules.

Analog Class/CompoundBacterial Strain(s)Activity (MIC)Reference
Trifluoromethyl-substituted fluorobenzoylthiosemicarbazidesStaphylococcus aureus (including MRSA)7.82 - 31.25 µg/mL nih.gov
Pleuromutilin derivative with 4-fluorophenyl groupMRSA0.03125 µg/mL mdpi.com
2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-oneE. coli6.5 µg/mL asianpubs.org
Fluorinated analog of thiacetazoneMycobacterium tuberculosis H37-Rv20x more potent than parent compound nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolM. tuberculosis H37Rv and MDR strains5.5 µg/mL and 11 µg/mL, respectively mdpi.com

The antifungal properties of chromone derivatives have been investigated against various pathogenic fungi. A study on 27 different chromones revealed that four chromone-3-carbonitrile derivatives exhibited good antifungal activity against nine Candida species, with MICs ranging from 5 to 50 µg/mL. nih.govresearchgate.netnih.govdoaj.org These compounds were also found to inhibit biofilm formation in Candida albicans. nih.govresearchgate.netnih.govdoaj.org Although the study did not specifically test this compound, it did include methoxy-fluorophenyl-chromones as a class of chromone derivatives with reported antifungal activity. nih.govresearchgate.net Another study on (E)-benzylidene-chroman-4-one, a chromone derivative, showed fungicidal-like activity against Candida spp. with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. mdpi.com

While there is limited specific data for the antifungal spectrum of this compound against Mucor racemosa, research on other fungi provides some context. For instance, a study on neolignan derivatives from Eusideroxylon zwageri demonstrated potent antifungal activity against Microsporum gypseum. phcogj.com

Analog Class/CompoundFungal Strain(s)Activity (MIC)Reference
Chromone-3-carbonitrile derivativesCandida species5 - 50 µg/mL nih.govresearchgate.netnih.govdoaj.org
(E)-benzylidene-chroman-4-oneCandida species62.5 - 1000 µg/mL mdpi.com
Eusiderin I (a neolignan derivative)Microsporum gypseumEffective inhibition at 100 ppm phcogj.com

The precise antimicrobial mechanisms of this compound are not well-defined. However, insights can be drawn from related compounds. For some chromone derivatives, the proposed antifungal mechanism involves targeting the fungal plasma membrane. mdpi.com

Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a crucial enzyme in the folate biosynthesis pathway of many microorganisms and is the target of sulfonamide antibiotics. wikipedia.orgproteopedia.org These drugs act as competitive inhibitors of the enzyme. wikipedia.orgproteopedia.org While there is no direct evidence of this compound inhibiting DHPS, the exploration of novel, non-sulfonamide DHPS inhibitors is an active area of research. nih.govnih.gov Given the structural diversity of compounds that can inhibit this enzyme, it remains a hypothetical target for chromone derivatives.

Anti-inflammatory Properties

Chromone derivatives have been recognized for their anti-inflammatory potential. nih.govresearchgate.net A novel chromone derivative, DCO-6, was shown to significantly reduce the production of inflammatory mediators like nitric oxide, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines. nih.gov This effect was attributed to the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov

Furthermore, the introduction of fluorine into bioactive molecules can enhance their anti-inflammatory effects. A study on a fluorine-modified rutaecarpine (B1680285) (F-RUT) demonstrated its activity as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov F-RUT was found to suppress cell migration in lung epithelial cells and reduce the generation of reactive oxygen species (ROS). nih.gov The presence of a fluorine atom in this compound, combined with its chromone core, suggests that it may possess anti-inflammatory properties, potentially through the inhibition of pathways involving enzymes like COX-2. nih.gov

Enzyme Inhibition Studies (General)

Sirtuin 2 Inhibition

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant target in drug discovery due to its involvement in various pathological conditions, including neurodegenerative diseases and cancer. researchgate.net Research has shown that chromone and chroman-4-one scaffolds are effective in developing selective SIRT2 inhibitors. nih.govnih.gov

A series of substituted chromone and chroman-4-one derivatives have been synthesized and evaluated for their SIRT2 inhibitory potential. nih.gov The findings from these studies indicate that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are crucial for potent inhibitory activity. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. nih.gov

While direct inhibitory data for this compound on SIRT2 is not extensively available, the existing structure-activity relationship (SAR) studies on analogous compounds provide valuable insights. For instance, the presence of a halogen, such as fluorine, at the 6-position is consistent with the structural features of other potent SIRT2 inhibitors.

Table 1: Sirtuin 2 (SIRT2) Inhibitory Activity of Selected Chroman-4-one Analogs

Compound Structure IC50 (µM)
6,8-dibromo-2-pentylchroman-4-one 1.5 nih.gov
6-bromo-2-pentylchroman-4-one 10.6 nih.gov
8-bromo-2-pentylchroman-4-one 21.4 nih.gov

Beta-Glucuronidase Inhibition

Beta-glucuronidase is an enzyme that plays a significant role in the metabolism of various substances, including drugs and endogenous compounds. nih.gov Its inhibition has been explored as a therapeutic strategy in conditions such as cancer and certain types of drug-induced toxicity. Chromen-4-one derivatives have been identified as potent inhibitors of this enzyme. nih.gov

Studies on chromen-4-one hybrids have demonstrated that the introduction of a 1,3,4-oxadiazole (B1194373) moiety can significantly enhance inhibitory potency. nih.gov The nature and position of substituents on the phenyl ring at the 2-position of the chromen-4-one scaffold have a pronounced effect on the inhibitory activity. A consistent trend in potency has been observed, with fluorine substitution showing greater efficacy compared to other groups like chlorine, methyl, or nitro groups. Furthermore, the ortho position for the substituent on the phenyl ring was found to be the most favorable. nih.gov

Specifically, a fluoro-substituted derivative, 2-(2-fluorophenyl)-5-hydroxy-4H-chromen-4-one linked to a 1,3,4-oxadiazole, has been reported as a potent inhibitor of E. coli β-glucuronidase with an IC50 value of 0.80 µM. nih.gov This finding highlights the potential of the this compound scaffold as a basis for designing effective β-glucuronidase inhibitors.

Table 2: Beta-Glucuronidase Inhibitory Activity of Selected Chromen-4-one Analogs

Compound Substituent at R IC50 (µM)
Analog 1 2-Fluoro 0.80 nih.gov
Analog 2 4-Fluoro 1.10 nih.gov
Analog 3 2-Chloro 1.90 nih.gov
Analog 4 4-Chloro 2.20 nih.gov

Neuroprotective Effects and Antioxidant Properties

Flavonoids, the broader class of compounds to which this compound belongs, are well-documented for their neuroprotective and antioxidant properties. frontiersin.orgnih.gov These effects are largely attributed to their ability to scavenge free radicals, chelate metal ions, and modulate signaling pathways involved in neuronal survival and inflammation. nih.govmdpi.comnih.gov

The antioxidant activity of flavonoids is closely linked to their chemical structure, particularly the arrangement of hydroxyl groups on their aromatic rings. mdpi.com They can exert their neuroprotective effects through various mechanisms, including the inhibition of apoptosis triggered by neurotoxic species and the promotion of neuronal survival and synaptic plasticity. nih.gov

While specific studies on the neuroprotective and antioxidant effects of this compound are limited, the general properties of the flavonoid scaffold suggest its potential in mitigating oxidative stress and protecting neuronal cells. Flavones and flavonols, which are structurally related to the target compound, have been shown to re-establish the redox regulation of proteins and signaling cascades that are often dysregulated by elevated oxidative stress. researchgate.net

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new and effective antileishmanial agents is a global health priority. Flavonoids and their derivatives have been investigated for their potential to combat this disease. nih.govfrontiersin.org

Several studies have reported the in vitro antileishmanial activity of chromone and thiochroman-4-one (B147511) derivatives. nih.gov For instance, amine-linked flavonoids have demonstrated potent activity against both promastigote and amastigote forms of Leishmania amazonensis and Leishmania major, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

The derivatization of the chroman-4-one scaffold has been shown to significantly enhance antileishmanial activity. For example, the introduction of acyl hydrazone moieties to thiochroman-4-ones led to a notable increase in potency against Leishmania panamensis. nih.gov While direct data on this compound is scarce, the demonstrated antileishmanial activity of the broader flavonoid and chromone classes suggests that this compound could serve as a promising scaffold for the development of new antileishmanial drugs.

Table 3: Antileishmanial Activity of Selected Flavonoid and Chromone Analogs

Compound Parasite Strain IC50 (µM) - Amastigotes
FM09h (Amine-linked flavonoid) L. amazonensis 0.3 nih.gov
FM09h (Amine-linked flavonoid) L. tropica 0.3 nih.gov
FM09h (Amine-linked flavonoid) L. braziliensis 0.3 nih.gov
Thioflavanone semicarbazone derivative L. panamensis 5.4 nih.gov

Antiglycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. mdpi.com Flavonoids have been extensively studied for their ability to inhibit the formation of AGEs. nih.govsemanticscholar.orgjournal-jop.orgsciopen.com

The antiglycation activity of flavonoids is often attributed to their antioxidant properties, as oxidative stress is a key contributor to the formation of AGEs. mdpi.com They can inhibit glycation through multiple mechanisms, including scavenging free radicals, chelating metal ions, and trapping reactive dicarbonyl species. mdpi.com

Table 4: Antiglycation Activity of Selected Flavones

Compound % Inhibition of AGE Formation
Luteolin (B72000) 60.04 ± 0.52 mdpi.com
Apigenin (B1666066) 59.10 ± 0.12 mdpi.com
Chrysin 45.08 ± 0.10 mdpi.com

Advanced Applications and Future Directions for 6 Fluoro 2 2 Fluorophenyl Chromen 4 One Derivatives

Development as Medicinal Chemistry Lead Compounds and Scaffolds

The 6-Fluoro-2-(2-fluorophenyl)chromen-4-one core structure serves as a valuable starting point for the development of novel therapeutic agents. The presence of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Strategies for Optimizing Target Binding and Metabolic Stability

The optimization of lead compounds derived from this compound is a critical step in drug discovery. Key strategies focus on enhancing interactions with specific biological targets while minimizing off-target effects and improving metabolic resilience.

One primary approach involves the strategic introduction of additional functional groups to the chromen-4-one scaffold. This can lead to more specific and stronger interactions with the target protein's active site. For instance, the modification of the phenyl ring or the chromenone core can alter the electronic and steric properties of the molecule, thereby fine-tuning its binding capabilities.

Another crucial aspect is the enhancement of metabolic stability. Fluorine atoms are often introduced into drug candidates to block metabolic pathways, thereby increasing the drug's half-life in the body. For derivatives of this compound, further fluorination or the addition of other metabolically robust groups can prevent enzymatic degradation, a common issue with flavonoid-based compounds. Researchers are exploring the replacement of metabolically labile hydrogen atoms with fluorine to improve the pharmacokinetic profile of these derivatives.

A summary of optimization strategies is presented in the table below:

StrategyObjectiveExample Approach
Structure-Activity Relationship (SAR) StudiesEnhance target binding affinity and selectivity.Systematic modification of substituents on the chromen-4-one core and phenyl rings to identify key interaction points.
Metabolic Hotspot IdentificationImprove metabolic stability and prolong half-life.In vitro metabolic studies with liver microsomes to identify sites of enzymatic degradation, followed by chemical modification (e.g., fluorination) of these "soft spots".
Computational ModelingPredict binding modes and design more potent inhibitors.Utilizing molecular docking and dynamics simulations to visualize and optimize the interaction between the compound and its biological target.

Design of Novel Compounds with Enhanced Bioactivity

Building upon the foundational structure of this compound, medicinal chemists are designing novel derivatives with amplified biological effects. The inherent bioactivity of the flavone (B191248) skeleton, which includes anti-inflammatory, antioxidant, and anticancer properties, can be significantly potentiated through targeted chemical modifications.

The introduction of various substituents at different positions of the chromen-4-one ring system can lead to compounds with tailored pharmacological profiles. For example, the synthesis of derivatives with altered substitution patterns on the B-ring has been a fruitful area of investigation for enhancing anticancer activity. The planar structure of the flavone core is also conducive to intercalation with DNA or binding to enzyme active sites, and modifications that enhance this planarity can lead to increased potency.

Applications in Chemical Biology as Molecular Probes

The unique photophysical properties that can be engineered into fluorinated chromones make them attractive candidates for the development of molecular probes for chemical biology research. These probes can be designed to selectively bind to specific biomolecules or to respond to changes in their microenvironment, enabling the visualization and study of cellular processes.

Derivatives of this compound can be functionalized with reactive groups that allow for their conjugation to proteins or other biomolecules. The intrinsic fluorescence of the chromone (B188151) core, which can be modulated by the fluorine substituents, provides a means for detection. For instance, these compounds can be developed into fluorescent probes for imaging specific enzymes or for sensing the levels of certain ions or reactive oxygen species within cells. The fluorine atoms can also serve as reporters in ¹⁹F NMR studies, offering a powerful tool for investigating biological systems.

Utilization in Agrochemical Development (e.g., Crop Protection Agents, Pesticides, Fungicides)

The field of agrochemicals is increasingly turning to fluorinated compounds to develop more effective and environmentally benign crop protection agents. nih.gov The introduction of fluorine into pesticide and fungicide candidates can enhance their efficacy, selectivity, and persistence. nih.gov Flavonoids, in general, are known to be involved in plant defense mechanisms, and their synthetic analogues are being explored for their potential as biopesticides. nih.gov

Derivatives of this compound are being investigated for their potential as active ingredients in new agrochemical formulations. The presence of fluorine can increase the lipophilicity of the compounds, which may improve their uptake by plants and pests. Furthermore, the metabolic stability conferred by fluorine can lead to a longer duration of action, reducing the need for frequent applications. Research is focused on synthesizing and screening a library of these derivatives for their insecticidal, fungicidal, and herbicidal activities. The goal is to identify compounds with high potency against target pests and diseases while exhibiting low toxicity to non-target organisms and the environment.

Potential in Materials Science and Engineering

The rigid, planar structure and the electronic properties of this compound and its derivatives make them promising candidates for applications in materials science. Their ability to engage in π-π stacking and form ordered structures is advantageous for the development of organic electronic materials.

Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for low-cost solar energy conversion. The performance of these cells is highly dependent on the properties of the organic dye used as a sensitizer. Fluorinated organic dyes have shown potential for improving the efficiency of DSSCs. researchgate.netmdpi.com

Derivatives of this compound can be engineered to have suitable electronic and photophysical properties for use as sensitizers in DSSCs. The fluorine atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye, which is critical for efficient electron injection into the semiconductor material (typically TiO₂) and subsequent dye regeneration. mdpi.com The electron-withdrawing nature of fluorine can also enhance the intramolecular charge transfer characteristics of the dye, leading to improved light-harvesting efficiency. researchgate.net Research in this area focuses on the synthesis of novel this compound derivatives with tailored absorption spectra and electrochemical properties to maximize the power conversion efficiency of DSSCs.

The following table summarizes the key photovoltaic parameters of interest for DSSC applications:

ParameterDescriptionImpact of Fluorination
Power Conversion Efficiency (PCE)Overall efficiency of converting light to electrical energy.Can be enhanced by optimizing other parameters through fluorination. researchgate.net
Short-Circuit Current (Jsc)The maximum current a solar cell can deliver.Influenced by the light-harvesting efficiency of the dye, which can be improved by fluorination. researchgate.net
Open-Circuit Voltage (Voc)The maximum voltage a solar cell can produce.Can be tuned by modifying the HOMO/LUMO energy levels of the dye with fluorine substituents.
Fill Factor (FF)A measure of the "squareness" of the J-V curve.Related to the charge transport and recombination processes, which can be affected by the molecular structure of the dye.

Development of Semiconductors, Dyes, and Optical Materials

The unique molecular architecture of this compound derivatives makes them promising candidates for advanced materials. The incorporation of fluorine atoms into the chromone scaffold significantly modifies the electronic and photophysical properties of the molecule. rsc.orgmdpi.com Fluorination is a known strategy to enhance the performance of organic electronic materials by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This adjustment facilitates easier electron injection and increases the material's resistance to oxidative degradation. rsc.org

The planar structure of the chromen-4-one core, combined with the electronic effects of the two fluorine atoms, suggests that its derivatives could be engineered for applications as organic semiconductors. rsc.orgresearchgate.net These properties are crucial for creating stable and efficient components for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the chromone core is a chromophore, meaning it can absorb and emit light. nih.gov By modifying the substituents on the chromone ring system, the optical properties can be fine-tuned, leading to the development of novel dyes and fluorescent probes. For instance, related fluorinated styryl chromones have been synthesized and characterized, demonstrating the versatility of the chromone skeleton in creating compounds with specific spectroscopic properties. niscpr.res.in The inherent photochemical stability of the flavone skeleton, to which this compound belongs, is another advantageous feature for optical materials. nih.gov

Table 1: Key Molecular Properties for Materials Science Applications

PropertyInfluence of Fluorine AtomsPotential Application
Energy Levels (HOMO/LUMO) Lowers both HOMO and LUMO levels, improving stability. rsc.orgOrganic Semiconductors (n-type or ambipolar)
Electron Injection Facilitated due to lower LUMO energy. rsc.orgOrganic Light-Emitting Diodes (OLEDs)
Oxidative Stability Increased resistance to degradation. rsc.orgStable electronic and optical components
Photophysical Properties Absorption and emission wavelengths can be tuned. nih.govnih.govDyes, Fluorescent Probes, Optical Sensors

Fabrication of Chromophoric Xerogels for Sensor Technologies

Derivatives of this compound are well-suited for integration into sensor technologies, particularly through the fabrication of chromophoric xerogels. Xerogels are porous, solid materials created through a sol-gel process, which can be designed to host functional molecules like chromophores.

The development of chemical sensors based on hybrid xerogels containing fluorinated precursors has shown significant promise. nih.gov Fluorinated xerogels exhibit high sensitivity, for example, in oxygen sensing applications where a luminophore is entrapped within the porous matrix. nih.gov The presence of fluorine enhances the performance of these sensors.

A chromone-based derivative can act as the signaling unit (chromophore) within such a xerogel. Chromone-based sensors have been successfully developed for the detection of various analytes, including metal ions and anions, often displaying a "turn-on" or "turn-off" fluorescent response. rsc.org By incorporating a derivative of this compound into a fluorinated xerogel matrix, it is possible to create highly sensitive and selective sensor platforms. The fluorinated nature of both the host matrix and the guest chromophore could lead to enhanced compatibility and performance, including improved stability and response times.

Role in Supramolecular Chemistry and Crystal Engineering

The structure of this compound is of significant interest in the fields of supramolecular chemistry and crystal engineering, which focus on designing and controlling the self-assembly of molecules in the solid state. The presence and position of the fluorine atoms play a critical role in dictating intermolecular interactions. vulcanchem.com

The planar geometry of the fused ring system facilitates π-π stacking interactions, another key force in supramolecular assembly. The introduction of fluorine can modulate these stacking interactions, potentially leading to enhanced charge carrier mobility in the solid state, a property relevant to organic electronics. rsc.org The study of how these forces direct the assembly of fluorinated molecules is a central theme in crystal engineering. By understanding these interactions, scientists can design crystals with desired physical properties, such as polarity or specific optical responses.

Table 2: Intermolecular Interactions and Their Role in Crystal Engineering

Interaction TypeInvolving Atoms/GroupsInfluence on Crystal Structure
π-π Stacking Planar aromatic rings of the chromone coreGoverns the packing and electronic overlap between molecules.
C–H⋯F Hydrogen Bonds Fluorine atoms and hydrogen atoms on adjacent moleculesDirects the specific orientation and alignment of molecules. rsc.org
Dipole-Dipole Interactions Polar C=O and C-F bondsContributes to the overall stability and symmetry of the crystal lattice.

Design of Multi-Targeted Bioactive Agents

The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This makes derivatives of this compound highly attractive starting points for the design of multi-targeted bioactive agents. Such agents are designed to interact with multiple targets simultaneously, a strategy that is increasingly important for treating complex diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.gov

The introduction of fluorine into drug candidates can profoundly alter their pharmacological profiles. Fluorine substitution can influence:

Binding Affinity : By altering the electronic properties of the molecule, fluorine can enhance interactions with target proteins.

Metabolic Stability : The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the drug's half-life.

Lipophilicity : Fluorine can increase the molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.com

Given these advantages, the this compound skeleton is an ideal platform for developing inhibitors that can act on multiple enzymes or receptors. researchgate.net For example, in the context of Alzheimer's disease, researchers design molecules that can inhibit both cholinesterases and monoamine oxidases, and the chromone or coumarin (B35378) scaffold is frequently used for this purpose. nih.gov The specific bifluorinated substitution pattern of this compound provides a unique template for creating novel multi-target ligands with potentially improved efficacy and pharmacokinetic properties.

Emerging Research Avenues and Interdisciplinary Applications

The versatility of the this compound scaffold opens up numerous avenues for future research and interdisciplinary collaboration. The continued exploration of its derivatives is expected to yield significant advancements in both materials science and medicine.

Emerging research directions include:

Advanced Photonics : Leveraging the unique photophysical properties of fluorinated chromones to develop materials for nonlinear optics, two-photon absorption applications, and advanced light-emitting devices. nih.govnih.gov

Chemical Biology : Designing and synthesizing fluorinated chromone derivatives as chemical probes to study biological processes. Their intrinsic fluorescence can be used for cellular imaging and tracking interactions with biological targets.

Sustainable Chemistry : Developing novel, more environmentally friendly methods for the synthesis of fluorinated compounds. This includes exploring biocatalytic fluorination and other green chemistry approaches to expand the chemical diversity of available derivatives. numberanalytics.com

Pharmacology : Investigating new therapeutic applications for fluorinated chromones beyond current areas of focus. As our understanding of disease biology grows, the potential for these compounds to modulate new targets will continue to expand. researchgate.netnumberanalytics.com

The convergence of organic synthesis, materials science, computational chemistry, and pharmacology will be crucial in unlocking the full potential of this compound and its analogues.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-2-(2-fluorophenyl)chromen-4-one, and how do reaction conditions influence yield?

Methodology :

  • Core Synthesis : Start with a Friedländer condensation between 2-aminobenzophenone derivatives and fluorinated ketones. For fluorinated chromen-4-ones, use K2_2CO3_3 as a base in DMF at 80–100°C to promote cyclization.
  • Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor® or via palladium-catalyzed cross-coupling for aryl-fluorine bonds.
  • Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Yield improvements (≥70%) are achieved by controlling moisture (use anhydrous solvents) and slow addition of reagents to minimize side reactions .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationK2_2CO3_3, DMF, 90°C, 12h6895%
FluorinationSelectfluor®, CH3_3CN, 60°C, 6h7293%

Q. How can spectroscopic techniques (NMR, FTIR, MS) characterize structural features of this compound?

Methodology :

  • 19F^{19}\text{F} NMR : Identify fluorine environments. For 6-Fluoro-2-(2-fluorophenyl), expect two distinct 19F^{19}\text{F} signals: δ ≈ -110 ppm (C6-F) and δ ≈ -115 ppm (ortho-F on phenyl) .
  • FTIR : Confirm carbonyl (C=O) stretch at 1670–1700 cm1^{-1} and C-F stretches at 1200–1250 cm1^{-1}.
  • HRMS : Use ESI+ mode; theoretical [M+H]+^+ for C15_{15}H9_9F2_2O2_2: 275.0521. Match experimental ±2 ppm tolerance.

Advanced Research Questions

Q. What computational strategies are effective for studying molecular interactions of this compound with biological targets?

Methodology :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level).
  • Target Selection : Prioritize enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE), where chromen-4-ones show affinity.
  • Validation : Cross-validate with RMSD <2 Å. For this compound, fluorophenyl groups form π-π stacking with HIS50 (3.95 Å), while the C=O interacts with GLN196 via hydrogen bonds (1.74 Å) .

Table 2 : Docking Scores Against Common Targets

Target (PDB ID)Binding Affinity (kcal/mol)Key Interactions
AChE (4EY7)-8.2GLN196 (H-bond), HIS50 (π-π)
COX-2 (5KIR)-7.9TYR385 (H-bond)

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (size ≥0.2 mm).
  • Refinement : Apply SHELXL-2018 for small-molecule refinement. For fluorinated chromen-4-ones, assign anisotropic displacement parameters (ADPs) to fluorine atoms to address disorder .
  • Validation : Check R-factor convergence (<5%). Compare with Cambridge Structural Database (CSD) entries for similar compounds (e.g., 1V4: 6-fluoro-2-phenylchromen-4-one) .

Q. What strategies optimize structure-activity relationships (SAR) for fluorinated chromen-4-ones?

Methodology :

  • Substituent Screening : Synthesize analogs with varying fluorine positions (e.g., 6-F vs. 7-F) and measure IC50_{50} against cancer cell lines (e.g., MCF-7).
  • Topological Polar Surface Area (TPSA) : Calculate TPSA (e.g., 50.19 Å2^2 for this compound) to correlate with membrane permeability .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (C=O) and hydrophobic regions (fluorophenyl).

Table 3 : SAR of Fluorinated Chromen-4-ones

CompoundFluorine PositionIC50_{50} (µM, MCF-7)TPSA (Ų)
6-F-2-(2-F-Ph)chromen-4-one6, 2’12.350.19
7-F-2-Ph-chromen-4-one728.745.63

Q. How do solvent polarity and temperature affect the compound’s stability in biological assays?

Methodology :

  • Stability Testing : Incubate compound in PBS (pH 7.4) and DMSO at 25°C/37°C. Monitor degradation via HPLC at 254 nm.
  • Kinetic Analysis : Use Arrhenius equation to calculate activation energy (Ea_a). Fluorinated chromen-4-ones show higher stability in DMSO (t1/2_{1/2} >48h) vs. aqueous buffers (t1/2_{1/2} ≈12h) due to reduced hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.